1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUSSZNOUCUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Contemporary Organic Chemistry and Materials Science Research
In the vast landscape of chemical research, molecules containing biphenyl (B1667301) and aryl ketone structures are foundational. Biphenyl derivatives are crucial as intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and plastics. ijsdr.orgwikipedia.org Their rigid, planar structure and unique electronic properties make them ideal building blocks for advanced materials. rsc.org Specifically, in materials science, biphenyls are integral to the development of liquid crystals for displays (LCDs) and as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org
Aryl ketones are equally significant, serving as versatile intermediates in numerous organic transformations. mdpi.com Their carbonyl group is a reactive site for forming new carbon-carbon bonds, making them essential in constructing complex molecular skeletons. Furthermore, the photophysical properties of aryl ketones have established them as a cornerstone in photochemistry and as promising organic photocatalysts. nih.gov The specific compound, 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one, which combines both of these valuable frameworks, is thus positioned at the intersection of synthetic organic chemistry and advanced materials science.
Academic Significance of Aryl Ketone Frameworks and Biphenyl Derivatives in Chemical Inquiry
The academic importance of aryl ketone and biphenyl (B1667301) structures stems from their versatile reactivity and distinct physical properties. The synthesis of these frameworks is a well-established yet continually evolving area of organic chemistry.
Key Synthetic Methodologies:
| Reaction Name | Description | Reactants |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond. It is a highly versatile method for creating biaryl compounds. | Aryl halide and an arylboronic acid |
| Friedel-Crafts Acylation | An electrophilic aromatic substitution reaction used to attach an acyl group (like the acetyl group in the target compound) to an aromatic ring. | An aromatic ring, an acyl chloride or anhydride, and a Lewis acid catalyst |
| Ullmann Reaction | A coupling reaction between two aryl halides, typically using copper. It is often used for synthesizing symmetrical biphenyls. | Two aryl halides |
This table presents common methods for synthesizing the core structures of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one.
Biphenyl derivatives are noted for their unique stereochemistry, where hindered rotation around the central single bond can lead to a form of isomerism known as atropisomerism. wikipedia.org This property is highly valuable in asymmetric synthesis, where chiral biphenyl ligands are used to control the stereochemical outcome of reactions. In materials science, the extended π-conjugation of biphenyl systems influences their electronic and photophysical properties, making them suitable for applications in electronics and photonics. nih.gov
Aryl ketones are widely studied for their photochemical behavior. Upon absorption of light, they can be excited to singlet and triplet states, enabling them to participate in a variety of photochemical reactions. This reactivity is harnessed in photoinduced electron transfer processes, making them valuable as photocatalysts in organic synthesis. nih.gov The specific substitution pattern on the aromatic rings can be used to fine-tune these photophysical properties. acs.org
Overview of Current Research Trajectories and Knowledge Gaps for 1 4 2 Methoxyphenyl Phenyl Ethan 1 One Investigations
Catalytic Strategies for Precisely Assembling the Molecular Scaffold
Catalysis is central to the efficient synthesis of complex molecules like this compound. Advanced strategies utilizing transition metals, C-H functionalization, and organocatalysis allow for the precise and selective assembly of the target's molecular architecture.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Core Construction
Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, making them indispensable for constructing the biphenyl core of the target molecule. The Suzuki-Miyaura coupling, in particular, stands out as a highly efficient strategy for synthesizing both symmetrical and unsymmetrical biaryl compounds.
This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:
Reaction of (2-methoxyphenyl)boronic acid with 1-(4-halophenyl)ethan-1-one.
Reaction of (4-acetylphenyl)boronic acid with a 2-haloanisole.
These reactions are known for their mild conditions, tolerance of a wide variety of functional groups, and high yields. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction efficiency.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling in Biaryl Synthesis
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the oxidative addition, transmetalation, and reductive elimination steps. |
| Ligands | Triphenylphosphine (PPh₃), SPhos, Buchwald ligands | Stabilize the palladium center and influence catalytic activity and selectivity. |
| Aryl Halide | 1-(4-bromophenyl)ethan-1-one, 2-bromoanisole (B166433) | One of the coupling partners (electrophile). Reactivity order: I > OTf > Br >> Cl. |
| Boron Reagent | (2-methoxyphenyl)boronic acid, (4-acetylphenyl)boronic acid | The other coupling partner (nucleophile). Aryltrifluoroborates are also used for their stability. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |
| Solvent | Toluene (B28343), Dioxane, Dimethylformamide (DMF), Ethanol (B145695)/Water mixtures | Solubilizes reactants and influences reaction rate and yield. |
This table presents common components and conditions for the Suzuki-Miyaura reaction, a key method for constructing the biphenyl core of the target molecule.
Directed C-H Functionalization Strategies for Regioselective Acylation
Directed C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization of substrates (like halogenation) required in traditional cross-coupling. This approach involves the direct conversion of a C-H bond into a C-C bond at a specific position, guided by a directing group.
For a molecule like this compound, this strategy could theoretically be applied by starting with a 2-methoxybiphenyl (B167064) scaffold and introducing the acetyl group via regioselective C-H acylation. While the methoxy (B1213986) group itself can be a directing group, more robust directing groups are often employed to ensure high regioselectivity. For instance, studies have shown that an amino group can effectively direct palladium-catalyzed C-H acylation of biaryl systems. In such a process, a directing group on the biphenyl core forms a metallacycle intermediate with the transition metal catalyst (e.g., palladium or rhodium), bringing the catalyst into proximity with the target C-H bond for activation and subsequent reaction with an acylation agent.
Key steps in a plausible C-H acylation mechanism include:
Coordination: The directing group coordinates to the metal catalyst.
C-H Activation: The catalyst activates a specific C-H bond, often at the ortho position to the directing group, to form a stable cyclometalated intermediate.
Acylation: The intermediate reacts with an acyl source (e.g., an aldehyde, which can generate a benzoyl radical).
Reductive Elimination: The final acylated product is released, and the catalyst is regenerated.
This method offers a modern and efficient route to aryl ketones, minimizing steps and waste.
Organocatalytic Approaches in Aryl Ketone Synthesis
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers a complementary approach to metal-based methods for synthesizing aryl ketones and their derivatives. These methods are often valued for their lower toxicity, cost-effectiveness, and compatibility with a broader range of functional groups.
While not typically used for the primary biphenyl bond formation, organocatalysis provides innovative routes for creating the ketone functionality or for subsequent transformations. For example, N-heterocyclic carbenes (NHCs) have been used as organocatalysts to promote the reaction between heteroaromatic aldehydes and diaryliodonium salts to form bis-heteroaryl ketones. This methodology highlights the potential for organocatalysts to generate a nucleophilic enolate from an aldehyde, which is then trapped by an electrophile to form the ketone product.
Other organocatalytic strategies relevant to aryl ketone synthesis include asymmetric vinylogous aldol (B89426) reactions of allyl aryl ketones, which can be used to create complex chiral structures from simpler ketone precursors. These approaches demonstrate the versatility of organocatalysis in constructing and modifying molecules containing an aryl ketone motif.
Sustainable and Green Chemical Synthesis Protocols for this compound
In line with the principles of green chemistry, significant research has focused on developing more sustainable synthetic protocols. These efforts include the use of biocatalysts for highly selective reactions and the replacement of conventional volatile organic solvents with greener alternatives.
Application of Biocatalysis for Selective Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild conditions. For a ketone-containing molecule like this compound, enzymes offer powerful tools for producing chiral derivatives, which are often crucial in pharmaceutical applications.
A primary application is the asymmetric reduction of the ketone group to a chiral secondary alcohol. Alcohol dehydrogenases (ADHs) are a well-established class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. Libraries of stereocomplementary ADHs are available, allowing for the selective synthesis of either the (R)- or (S)-alcohol enantiomer.
Table 2: Biocatalytic Transformations Relevant to Aryl Ketones
| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantage |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketone | This compound | (R)- or (S)-1-[4-(2-Methoxyphenyl)phenyl]ethan-1-ol | High enantioselectivity, mild reaction conditions. |
| Lipase | Kinetic resolution of racemic alcohols/esters | Racemic 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-ol | Enantioenriched alcohol and ester | Broad substrate scope, high stability. |
| Transaminase | Asymmetric synthesis of chiral amines | this compound | (R)- or (S)-1-[4-(2-Methoxyphenyl)phenyl]ethanamine | Direct conversion of a ketone to a valuable chiral amine. |
This table illustrates the potential of biocatalysis to introduce chirality and perform selective modifications on the target molecule or its derivatives.
Solvent Minimization and Alternative Reaction Media (e.g., Deep Eutectic Solvents, Supercritical CO2)
Replacing volatile, toxic, and flammable organic solvents is a key goal of green chemistry. For the synthesis of this compound, particularly in the crucial Suzuki-Miyaura cross-coupling step, several greener solvent alternatives have been explored.
Deep Eutectic Solvents (DESs) are mixtures of two or more components (typically a hydrogen bond donor and a hydrogen bond acceptor) that form a eutectic with a melting point much lower than the individual components. They are attractive as reaction media due to their low vapor pressure, non-flammability, biodegradability, and ease of preparation. DESs, such as those based on choline (B1196258) chloride and glycerol, have been successfully employed in palladium-catalyzed cross-coupling reactions, sometimes even enhancing catalytic activity and simplifying catalyst recycling.
Supercritical Carbon Dioxide (scCO₂) is another environmentally benign solvent alternative. Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ becomes a supercritical fluid with properties of both a liquid and a gas. It is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. While the solubility of some polar reactants and catalysts can be a challenge, scCO₂ is miscible with gases like H₂ and has been used for various reactions, including hydrogenations and some coupling reactions. It has also been explored as a medium for enzymatic reactions, making it a versatile green solvent.
Mechanochemical Synthesis Techniques for Enhanced Efficiency
Mechanochemical synthesis, an approach that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful tool in modern chemistry, aligning with the principles of green chemistry by minimizing or eliminating the need for solvents. researchgate.netresearchgate.net This solid-state method offers significant advantages in terms of efficiency, reaction times, and environmental impact. acs.org The application of mechanochemistry to the synthesis of biaryl ketones, such as this compound, is a promising area of research, primarily through the mechanochemical adaptation of the Suzuki-Miyaura cross-coupling reaction. rsc.orgacs.org
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and its translation to a solvent-free, mechanochemical process has been the subject of considerable investigation. researchgate.netrsc.org In the context of synthesizing this compound, this would typically involve the reaction of 4-acetylphenylboronic acid with 2-bromoanisole, or a similar combination of a suitable boronic acid and aryl halide, in the presence of a palladium catalyst and a base.
Key Research Findings:
Broad Applicability: Research has demonstrated that mechanochemical Suzuki-Miyaura cross-coupling is applicable to a wide range of substrates, including the synthesis of various biaryl compounds. rsc.org This suggests the feasibility of applying this method to the synthesis of this compound.
Catalyst and Base Systems: A variety of palladium catalysts, including palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), have been successfully employed in mechanochemical Suzuki-Miyaura reactions. acs.org The choice of base, such as potassium carbonate or potassium phosphate, is also a critical parameter influencing reaction efficiency. acs.org
Enhanced Reaction Kinetics: The mechanical forces generated during ball milling can lead to a significant acceleration of reaction rates compared to conventional solution-based methods. acs.org This is attributed to the intimate mixing of reactants and the generation of fresh reactive surfaces.
Chemoselectivity: Mechanochemical methods have shown high chemoselectivity in the synthesis of ketones from acyl chlorides and boronic acids, which is a related transformation. acs.org This indicates that the acetyl group in the 4-acetylphenylboronic acid precursor would likely be well-tolerated under mechanochemical Suzuki-Miyaura conditions.
Influence of Milling Parameters: The outcome of mechanochemical reactions is influenced by various parameters, including the milling frequency, the material and size of the milling jars and balls, and the milling time. acs.org Optimization of these parameters is crucial for achieving high yields and purity of the desired product.
Prospective Mechanochemical Synthesis of this compound:
A plausible mechanochemical route to this compound would involve the following general procedure:
A milling jar is charged with 4-acetylphenylboronic acid, 2-bromoanisole, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (if required), and a solid base (e.g., K₂CO₃).
The milling is performed at a specific frequency for a predetermined duration.
Upon completion, the solid reaction mixture is processed to isolate the crude product.
Purification via techniques such as column chromatography would yield the final product, this compound.
The table below outlines a hypothetical set of reaction conditions for the mechanochemical synthesis of this compound, based on literature precedents for similar biaryl ketone syntheses.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 2-Bromoanisole | - |
| Boronic Acid | 4-Acetylphenylboronic acid | - |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | acs.org |
| Base | K₂CO₃ (2-3 equivalents) | acs.org |
| Milling Frequency | 10-30 Hz | acs.org |
| Milling Time | 30-120 minutes | acs.org |
| Atmosphere | Air | - |
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a vast array of chemical transformations. chemicaljournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to increased product yields and purities. ijfans.org For the synthesis of this compound, microwave-assisted Suzuki-Miyaura cross-coupling represents a highly attractive and efficient methodology. semanticscholar.orgmdpi.com
The fundamental principle behind microwave heating in chemistry is the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This is in contrast to conventional heating, which relies on slower and less efficient heat transfer through the vessel walls. psu.edu
Key Research Findings in Microwave-Assisted Suzuki-Miyaura Couplings:
Rapid Reaction Times: Numerous studies have demonstrated the significant rate enhancements achieved in Suzuki-Miyaura reactions under microwave irradiation. For instance, the synthesis of biaryl compounds that would typically require several hours of conventional heating can often be completed in a matter of minutes in a microwave reactor. mdpi.comnih.gov
Solvent and Catalyst Systems: Microwave-assisted Suzuki-Miyaura couplings have been successfully performed in a variety of solvents, including aqueous media, which aligns with the principles of green chemistry. mdpi.com A wide range of palladium catalysts and bases have been shown to be effective under microwave conditions. semanticscholar.orgmdpi.com
Broad Substrate Scope: The methodology has been applied to a diverse range of aryl halides and boronic acids, including those with various functional groups. nih.gov This suggests a high probability of success for the coupling of 4-acetylphenylboronic acid and 2-bromoanisole to form the target compound.
Improved Yields and Purity: In many cases, microwave-assisted synthesis leads to higher isolated yields and cleaner reaction profiles compared to conventional heating methods. ijfans.org This is often attributed to the reduced reaction times, which can minimize the formation of byproducts.
Prospective Microwave-Assisted Synthesis of this compound:
A typical microwave-assisted synthesis of this compound via a Suzuki-Miyaura coupling would involve the following steps:
A microwave reaction vial is charged with 4-acetylphenylboronic acid, 2-bromoanisole, a palladium catalyst, a base, and a suitable solvent.
The vial is sealed and placed in a microwave reactor.
The reaction mixture is irradiated at a specific temperature and for a short duration.
After cooling, the reaction mixture is worked up to isolate the crude product.
Purification by standard methods yields the pure this compound.
The following interactive data table provides a hypothetical set of optimized conditions for the microwave-assisted synthesis of this compound, based on reported procedures for analogous biaryl ketone syntheses.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 2-Bromoanisole | - |
| Boronic Acid | 4-Acetylphenylboronic acid | - |
| Catalyst | PdCl₂(dppf) (1-3 mol%) | nih.gov |
| Base | Na₂CO₃ or K₂CO₃ (2 equivalents) | nih.gov |
| Solvent | DMF/H₂O or Dioxane/H₂O | semanticscholar.org |
| Temperature | 120-150 °C | mdpi.com |
| Time | 5-30 minutes | mdpi.com |
Flow Chemistry and Continuous Manufacturing Research for Scalable Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for the scalable and safe production of fine chemicals and active pharmaceutical ingredients (APIs). nsf.govacsgcipr.org The application of flow chemistry to the synthesis of this compound, likely via a continuous Suzuki-Miyaura coupling, holds great promise for developing a more efficient, controlled, and scalable manufacturing process. rsc.org
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. acsgcipr.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety. nsf.gov
Key Research Findings in Flow Chemistry for Biaryl Synthesis:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors used in flow chemistry allows for extremely efficient heat and mass transfer. nsf.gov This enables the safe execution of highly exothermic reactions and can lead to significantly faster reaction rates.
Integration of Synthesis and Purification: Flow chemistry systems can be designed to integrate multiple reaction and purification steps into a single, continuous process. rsc.org For example, a continuous Suzuki-Miyaura reaction could be directly coupled with a continuous extraction or crystallization unit to isolate the pure product. rsc.org
Use of Heterogeneous Catalysts: Flow chemistry is particularly well-suited for the use of immobilized or solid-supported catalysts. acsgcipr.org This simplifies catalyst separation and recycling, which is a significant advantage in terms of cost and sustainability. For the synthesis of this compound, a packed-bed reactor containing a heterogeneous palladium catalyst could be employed.
Prospective Continuous Flow Synthesis of this compound:
A conceptual continuous flow process for the synthesis of this compound could be designed as follows:
Separate streams of 4-acetylphenylboronic acid and 2-bromoanisole, along with a suitable base, are continuously pumped and mixed.
This reaction mixture is then passed through a heated reactor coil or a packed-bed reactor containing an immobilized palladium catalyst.
The residence time in the reactor is controlled to ensure complete conversion.
The output stream from the reactor, containing the product, byproducts, and unreacted starting materials, is then directed to a continuous purification system, such as a liquid-liquid extractor or a continuous crystallizer.
The purified this compound is collected as a continuous output.
The table below presents a hypothetical set of parameters for a continuous flow Suzuki-Miyaura synthesis of this compound, drawing upon established principles and findings in the field.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide Stream | Solution of 2-Bromoanisole in a suitable solvent (e.g., THF, Dioxane) | acsgcipr.org |
| Boronic Acid Stream | Aqueous solution of 4-Acetylphenylboronic acid and base (e.g., K₂CO₃) | acsgcipr.org |
| Catalyst | Packed-bed reactor with a heterogeneous Pd catalyst (e.g., Pd on carbon) | acsgcipr.org |
| Reactor Temperature | 80-150 °C | - |
| Flow Rate | 0.1-10 mL/min (depending on reactor volume) | - |
| Residence Time | 5-60 minutes | - |
| Downstream Processing | Continuous liquid-liquid extraction and/or crystallization | rsc.org |
High-Resolution X-ray Crystallography and Solid-State Structural Investigations
The conformation of this compound in the crystalline state is expected to be non-planar. The dihedral angle between the two phenyl rings of the biphenyl moiety is a critical conformational parameter. In related structures, such as 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the dihedral angle between the phenyl rings is 40.11(16)°. This significant twist is a common feature in biphenyl systems and arises from steric hindrance between the ortho substituents.
A summary of crystallographic data for a related compound is presented in the interactive table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone | Orthorhombic | Pca2 | 18.769 | 7.643 | 10.0578 | 90 | 90 | 90 |
Data sourced from a study on the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
The crystal packing of this compound is likely to be stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds. These interactions, although individually weak, collectively play a crucial role in the formation of stable and well-ordered crystalline lattices.
In the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, methine and methyl C-H···O(carbonyl) interactions lead to the formation of a supramolecular chain with a zigzag topology. Similarly, in (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the crystal packing is stabilized by intermolecular C-H···O and C-H···F hydrogen bonding, as well as π–π stacking and C-H···π interactions. These examples strongly suggest that the acetyl and methoxy groups of this compound will act as hydrogen bond acceptors, while the aromatic C-H groups will act as donors, leading to the formation of robust supramolecular synthons that guide the crystal packing.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Research on poly(aryl ether ketone)s, a class of polymers with structural similarities to the title compound, has revealed the existence of multiple crystalline forms. These studies show that polymorphism can be induced by factors such as crystallization conditions and mechanical stress. Given the conformational flexibility of the biphenyl linkage and the potential for various intermolecular interaction motifs, it is plausible that this compound could also exhibit polymorphism.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of solid materials. Acetophenone (B1666503) and its derivatives have been shown to form co-crystals with various co-formers. These co-crystals are often held together by hydrogen bonds and other non-covalent interactions. The presence of hydrogen bond accepting groups (the carbonyl and methoxy oxygens) in this compound makes it a suitable candidate for co-crystallization studies with hydrogen bond-donating co-formers. Such studies could lead to the discovery of new solid forms with tailored properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state. While a complete set of advanced NMR data for this compound is not available in the literature, the expected spectral features and the utility of various NMR techniques can be discussed based on the analysis of related compounds.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the methoxy protons. The aromatic region would likely be complex due to the presence of two substituted phenyl rings.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the 1D spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other on the same phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a particularly powerful technique for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is crucial for determining the through-space stereochemical relationships and the preferred conformation of the molecule in solution. For this compound, NOESY could potentially show correlations between the protons on the two different phenyl rings, providing insight into the dihedral angle between them in solution.
An illustrative table of expected ¹H NMR chemical shifts for a closely related compound, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, is provided below.
| Protons | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Aromatic H | 8.02 | d | 12.0 |
| Aromatic H | 6.94-6.97 | m | |
| Aromatic H | 6.92 | d | 6.0 |
| Aromatic H | 6.88-6.95 | m | |
| Methylene H | 5.04-5.06 | m | |
| Methoxy H | 3.89 | d | 6 |
Data adapted from a study on the synthesis of lignin (B12514952) model compounds.
The biphenyl linkage in this compound is not rigid and can undergo rotation. The rate of this rotation can be studied using dynamic NMR spectroscopy. At high temperatures, if the rotation is fast on the NMR timescale, the protons on the phenyl rings may appear as sharp, averaged signals. As the temperature is lowered, the rotation slows down, and if it becomes slow enough, separate signals for the non-equivalent protons in the twisted conformation may be observed. The temperature at which these signals coalesce can be used to determine the energy barrier for the rotation. This information is valuable for understanding the conformational flexibility of the molecule in solution.
Solid-State NMR for Amorphous Forms and Intermolecular Interactions
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure, conformation, and dynamics of molecules in the solid state. Unlike solution-state NMR, which averages out anisotropic interactions through rapid molecular tumbling, ssNMR provides detailed information about the local chemical environment and intermolecular packing in solid materials, including both crystalline and amorphous forms.
For this compound, ssNMR can effectively distinguish between its crystalline and amorphous states. In a crystalline form, the compound adopts a well-defined, repeating three-dimensional lattice. This long-range order results in sharp, well-resolved peaks in ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra. Conversely, the amorphous form lacks long-range order, leading to a distribution of local environments for each nucleus. This structural disorder results in significantly broader resonance lines in the ssNMR spectrum, a hallmark of an amorphous solid. nih.govnih.govbiotools.us Furthermore, subtle but distinct differences in isotropic chemical shifts between the two forms can reveal changes in molecular conformation and packing. biotools.usnih.gov
Beyond simple phase identification, ssNMR is instrumental in elucidating the specific intermolecular interactions that stabilize the solid-state structure. Techniques such as 2D ¹H-¹³C Heteronuclear Correlation (HETCOR) spectroscopy can be used to probe spatial proximities. By varying the cross-polarization contact time, it is possible to observe correlations not just between directly bonded atoms, but also between non-bonded atoms that are close in space (typically < 5 Å). pharmaguideline.com This allows for the identification of key intermolecular contacts, such as potential weak C-H···O hydrogen bonds between the acetyl methyl protons or aromatic protons and the carbonyl or methoxy oxygen atoms of neighboring molecules. Probing ¹H-¹H spin diffusion via 2D experiments can also map out proton proximities and, by extension, molecular packing arrangements. pharmaguideline.com
| ssNMR Technique | Information Obtained | Relevance to the Compound |
|---|---|---|
| ¹³C CP/MAS | Distinguishes between crystalline (sharp peaks) and amorphous (broad peaks) forms. Provides information on molecular conformation through chemical shifts. | Identifies the physical form of the solid sample and detects conformational changes upon phase transition. |
| 2D ¹H-¹³C HETCOR | Identifies atoms that are close in space, revealing intermolecular interactions. | Can detect C-H···O hydrogen bonds and proximity between phenyl rings, indicating π-π stacking. |
| ¹H T₁ and T₁ρ Relaxation | Measures molecular mobility and can determine the size of domains in phase-separated amorphous systems. | Characterizes the homogeneity and physical stability of amorphous dispersions. nih.govamericanlaboratory.com |
Advanced Vibrational Spectroscopy (Raman, FT-IR) for Mechanistic Probes and Structural Fingerprinting
For this compound, the FT-IR and Raman spectra are rich with information. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the region of 1680-1700 cm⁻¹ in the IR spectrum for aromatic ketones. nih.govnih.gov Its conjugation with the phenyl ring lowers the frequency compared to a saturated aliphatic ketone. The exact position of this band is sensitive to the local electronic and physical environment. Other key vibrational modes include:
Aromatic C-H stretching: Found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and methoxy groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands between 1450 and 1610 cm⁻¹.
Asymmetric and Symmetric C-O-C stretching: Associated with the methoxy ether linkage, typically observed in the 1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
While FT-IR is sensitive to vibrations that induce a change in the dipole moment (like the C=O stretch), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes Raman particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, making the two techniques highly complementary. aps.org
Beyond static structural fingerprinting, vibrational spectroscopy is a powerful in-situ mechanistic probe for monitoring chemical reactions in real-time. nih.govorganic-chemistry.orgdiva-portal.org For instance, in a reaction involving the ketone group of this compound (e.g., a reduction to an alcohol or a condensation reaction), one could monitor the reaction progress by observing the decrease in the intensity of the characteristic C=O stretching band at ~1685 cm⁻¹. Simultaneously, the appearance of new bands, such as a broad O-H stretching band around 3200-3500 cm⁻¹ for an alcohol product, would signify product formation. biotools.us This allows for the determination of reaction kinetics and can help in identifying transient reaction intermediates that may have unique vibrational signatures. nih.gov Time-resolved IR experiments can even capture the short-lived species involved in photochemical reactions of related biphenyl compounds. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique | Structural Information |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR & Raman | Confirms presence of phenyl rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR & Raman | Confirms presence of acetyl (CH₃) and methoxy (OCH₃) groups. |
| Ketone C=O Stretch | 1680 - 1700 | FT-IR (strong) | Confirms presence of the conjugated ketone; sensitive to electronic environment. |
| Aromatic C=C Stretch | 1450 - 1610 | FT-IR & Raman | Fingerprint region for the biphenyl core structure. |
| Asymmetric C-O-C Stretch | ~1250 | FT-IR (strong) | Confirms presence of the aryl ether (methoxy) group. |
Mass Spectrometry for Molecular Structure Confirmation and Isotopic Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure through the analysis of fragmentation patterns.
For this compound (C₁₅H₁₄O₂), the nominal molecular weight is 226 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 226. The fragmentation of aromatic ketones is often predictable and provides significant structural information. nih.govacs.orgresearchgate.net The primary fragmentation pathway involves α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent methyl group. This is a highly favorable process as it results in the formation of a resonance-stabilized acylium ion.
The key fragmentation steps for this compound are:
Loss of a methyl radical (•CH₃): The most significant initial fragmentation is the cleavage of the acetyl methyl group, leading to the formation of the [M-15]⁺ ion. This results in a prominent peak at m/z = 211, which is often the base peak in the spectrum of such ketones. acs.org
Loss of carbon monoxide (CO): The acylium ion at m/z 211 can subsequently lose a neutral molecule of carbon monoxide, a common fragmentation for carbonyl-containing ions. This would produce a peak at m/z = 183 ([M-15-28]⁺).
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to four or five decimal places), which allows for the unambiguous determination of a compound's elemental composition. nih.govpharmaguideline.com The calculated exact mass of the most abundant isotopologue of this compound (¹²C₁₅¹H₁₄¹⁶O₂) is 226.0994 Da. An experimental HRMS measurement confirming this value provides definitive proof of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. biotools.usamericanlaboratory.com
Isotopic analysis further corroborates the structural assignment. The natural abundance of the ¹³C isotope is approximately 1.1%. Therefore, the mass spectrum will show a small "M+1" peak at m/z = 227, corresponding to molecules containing one ¹³C atom. nih.gov The relative intensity of the M+1 peak can be predicted based on the number of carbon atoms in the molecule (Intensity ≈ 1.1% × number of carbons). For C₁₅H₁₄O₂, the expected M+1 intensity is about 16.5% of the M⁺˙ peak, providing another layer of confirmation for the molecular formula. biotools.usnih.gov
| m/z Value | Ion Identity | Fragmentation Pathway | Significance |
|---|---|---|---|
| 226 | [M]⁺˙ | Molecular Ion | Confirms molecular weight. |
| 211 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical | Characteristic of methyl ketones; often the base peak. |
| 183 | [M - CH₃ - CO]⁺ | Loss of CO from the acylium ion | Confirms the presence of a carbonyl group. |
| 77 | [C₆H₅]⁺ | Further fragmentation | Suggests the presence of an unsubstituted phenyl ring (less likely here due to substitution). More complex fragments from the biphenyl core are expected. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analogues Research
The parent molecule, this compound, is achiral as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, it does not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). However, this molecule serves as a valuable building block for the synthesis of chiral analogues, at which point these techniques become indispensable for stereochemical analysis.
Chirality could be introduced into derivatives of this molecule in two primary ways:
Creation of a Stereogenic Center: A reaction at the ketone, such as an asymmetric reduction or addition of an organometallic reagent, would create a chiral alcohol with a new stereocenter at the former carbonyl carbon. nih.gov
Atropisomerism: Introduction of sufficiently bulky substituents at the ortho positions of the biphenyl core can hinder rotation around the single bond connecting the two phenyl rings. If the rotational barrier is high enough to allow for the isolation of individual rotational isomers (rotamers), the molecule becomes chiral, a phenomenon known as atropisomerism. pharmaguideline.com
Once a chiral analogue is synthesized, ECD and VCD are powerful, non-destructive methods for determining its absolute configuration in solution. nih.govnih.govamericanlaboratory.com These techniques measure the differential absorption of left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD): This technique measures differential absorption in the UV-Visible range, corresponding to electronic transitions. The biphenyl and acetophenone moieties are strong chromophores. The ECD spectrum of a chiral derivative would show characteristic positive or negative bands (Cotton effects). By comparing the experimental ECD spectrum to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned. nih.govnih.gov For atropisomeric biphenyls, the sign of the Cotton effects is directly related to the helical twist (P or M) of the biphenyl system.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. researchgate.net It provides a much more detailed stereochemical fingerprint than ECD, with numerous bands across the mid-IR spectrum. The absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-predicted spectrum. nih.govbiotools.us VCD is particularly advantageous for molecules that may have weak or ambiguous ECD signals and does not require the presence of a strong UV-Vis chromophore near the stereocenter. americanlaboratory.com
In the context of research using this compound as a precursor, if a chiral catalyst were used to, for example, asymmetrically hydrogenate the ketone to a chiral alcohol, VCD and ECD would be the premier methods to confirm the absolute configuration of the resulting product without the need for crystallization and X-ray diffraction. americanlaboratory.comresearchgate.net
Theoretical and Computational Chemistry Studies on 1 4 2 Methoxyphenyl Phenyl Ethan 1 One
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These investigations can predict molecular geometry, stability, and regions of reactivity.
A DFT optimization would reveal the precise bond lengths, bond angles, and this critical dihedral angle. The calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), would also yield the total electronic energy, providing a measure of the molecule's thermodynamic stability. researchgate.netresearchgate.netnih.gov
Table 1: Illustrative DFT-Calculated Geometrical Parameters for 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one (Note: The following data are hypothetical examples to demonstrate how results would be presented and are not from published experimental or computational work.)
| Parameter | Description | Calculated Value |
|---|---|---|
| C=O Bond Length | Carbonyl group of the ethanone (B97240) moiety | ~1.22 Å |
| C-O Bond Length | Methoxy (B1213986) group ether linkage | ~1.36 Å |
| Phenyl-Phenyl Dihedral Angle | Torsion angle between the two aromatic rings | ~45-55° |
| Total Energy | Ground state electronic energy | Value in Hartrees |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for electronic energies, though at a significantly greater computational expense.
These high-accuracy calculations would be employed to refine the energetic properties of this compound, providing benchmark values for its stability, reaction energies, and activation barriers. Such calculations are crucial for obtaining a precise understanding of the electronic structure.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be distributed across the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group and the adjacent phenyl ring. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Conceptual DFT provides reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which quantify the molecule's reactive nature. pku.edu.cn
Table 2: Illustrative FMO Energies and Conceptual DFT Descriptors (Note: The following data are hypothetical examples for illustrative purposes.)
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would reveal its conformational landscape—the range of shapes the molecule can adopt at a given temperature—by tracking the rotation around single bonds, particularly the bond connecting the two phenyl rings.
Furthermore, by including explicit solvent molecules (like water or an organic solvent) in the simulation box, MD can provide crucial insights into how the solvent influences the molecule's preferred conformation and dynamic behavior. This is essential for understanding its properties and reactivity in a realistic chemical environment. nih.gov
Reaction Mechanism Predictions and Transition State Locating
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and intermediates.
For this compound, one could predict the mechanism of, for example, its reduction at the ketone group or electrophilic substitution on one of the aromatic rings. By calculating the activation energies (the energy difference between the reactant and the transition state), chemists can predict the feasibility and rate of a proposed reaction. These calculations are vital for designing new synthetic routes and understanding chemical transformations.
Computational Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. github.io These theoretical spectra can be compared with experimental data to aid in structural elucidation.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. niscpr.res.inphyschemres.org This analysis helps identify the nature of electronic transitions, such as n→π* or π→π*.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. mdpi.com Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, C-H bend). The resulting theoretical IR spectrum provides a detailed fingerprint of the molecule's vibrational modes, which is invaluable for comparison with experimental IR data.
Chemical Reactivity, Mechanistic Pathways, and Derivatization Research of 1 4 2 Methoxyphenyl Phenyl Ethan 1 One
Electrophilic and Nucleophilic Reactions of the Ketone Functionality
The ketone group is a central feature of the molecule's reactivity. The carbonyl carbon is electrophilic, while the adjacent α-hydrogens on the methyl group are acidic, enabling the formation of a nucleophilic enolate.
The presence of α-hydrogens on the acetyl group allows for deprotonation by a strong base to form a resonance-stabilized enolate ion. wikipedia.org This enolate is a potent nucleophile and can react with various electrophiles. A classic example of this reactivity is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, an enolizable ketone, such as 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one, reacts with an aromatic aldehyde that lacks α-hydrogens in the presence of a base or acid catalyst. wikipedia.orgbyjus.com
The reaction proceeds via the formation of the enolate, which then attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy ketone intermediate. Subsequent dehydration readily occurs to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net The synthesis of chalcones via Claisen-Schmidt condensation is a widely used transformation, and various conditions have been developed to optimize yields and reaction times. researchgate.netnih.gov
Table 1: Illustrative Conditions for Claisen-Schmidt Condensation Based on Analogous Reactions
| Catalyst | Solvent(s) | Conditions | Key Features |
| Sodium Hydroxide (NaOH) | Ethanol (B145695)/Water | Room Temperature | Classic, widely used method. wikipedia.org |
| Potassium Carbonate (K2CO3) | Ethanol/Water | Room Temperature | Green, efficient method. nih.gov |
| Solid Catalysts (e.g., KF-Al2O3) | Solvent-free | Ultrasound Irradiation | Green chemistry approach, often with high yields. researchgate.net |
| Strong Base (e.g., NaOH) | Solvent-free | Grinding | Mechanochemical method, avoids bulk solvents. wikipedia.org |
Reductions and Oxidations for Functional Group Interconversions
The ketone functionality can be readily interconverted to other functional groups through reduction and oxidation reactions.
Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol, forming 1-[4-(2-methoxyphenyl)phenyl]ethan-1-ol. This is a common and high-yielding transformation typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups like esters. masterorganicchemistry.compressbooks.pubstackexchange.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. libretexts.org This reduction creates a new chiral center at the carbinol carbon. masterorganicchemistry.com
Oxidation: While ketones are generally resistant to further oxidation without carbon-carbon bond cleavage, the secondary alcohol produced from the reduction can be oxidized back to the parent ketone. chemguide.co.uk Common oxidizing agents for this transformation include chromic acid (generated from potassium dichromate and sulfuric acid) or milder reagents like pyridinium (B92312) chlorochromate (PCC). chemguide.co.uk This reversible transformation between the ketone and alcohol is a fundamental tool for manipulating the electronic and steric properties of the molecule during a synthetic sequence.
Table 2: Summary of Functional Group Interconversions at the Carbonyl Position
| Transformation | Reagent(s) | Product Type |
| Ketone to Secondary Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Alcohol |
| Secondary Alcohol to Ketone | Chromic Acid (H₂CrO₄) or Pyridinium Chlorochromate (PCC) | Ketone |
Aromatic Substitution Reactions and Regioselectivity on the Phenyl Rings
The two phenyl rings of the biphenyl (B1667301) core are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of this substitution is governed by the electronic effects of the existing substituents: the acetyl group and the methoxy (B1213986) group. lumenlearning.comunizin.orglibretexts.org
Ring A (4-acetylphenyl group): The acetyl group (-COCH₃) is a deactivating, meta-directing group. unizin.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack. Incoming electrophiles are directed to the positions meta to the acetyl group (C3 and C5).
Ring B (2-methoxyphenyl group): The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. youtube.com It donates electron density to the ring via a strong resonance effect, making the ring significantly more reactive than benzene (B151609). lumenlearning.com It directs incoming electrophiles to the positions ortho and para to itself (C3' and C5', as the C1' is the point of attachment and C6' is sterically hindered).
Given these competing effects, electrophilic substitution is overwhelmingly likely to occur on the electron-rich 2-methoxyphenyl ring. The strong activating and directing effect of the methoxy group will dominate, guiding the electrophile primarily to the C3' and C5' positions.
Metal-Catalyzed Transformations Utilizing the Compound as a Substrate
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the biphenyl scaffold of this compound is well-suited for such transformations. nih.gov The compound itself can be synthesized via a Suzuki cross-coupling reaction, for example, by coupling 4-acetylphenylboronic acid with 2-bromoanisole (B166433) in the presence of a palladium catalyst and a base. berkeley.eduharvard.edu
More importantly, the compound can serve as a substrate for further derivatization. If a halogen (e.g., Br, I) or a triflate group were installed on one of the aromatic rings (via electrophilic aromatic substitution, for instance), this position would become a handle for a variety of metal-catalyzed transformations.
Table 3: Potential Metal-Catalyzed Reactions for Derivatization
| Reaction Name | Coupling Partner | Bond Formed | Potential Application |
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Alkyl) | Introduction of new aryl or alkyl groups. berkeley.educommonorganicchemistry.com |
| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Vinylation of the aromatic ring. organic-chemistry.orgnih.gov |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Introduction of alkyne functionalities. |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Formation of arylamine derivatives. |
| Stille Coupling | Organotin Reagent | C-C (Aryl-Aryl, Aryl-Vinyl) | Alternative method for C-C bond formation. |
These reactions allow for the precise and modular construction of complex derivatives from the core structure of this compound.
Mechanistic Investigations of Novel Derivatization Pathways
The diverse reactivity of this compound opens avenues for the development of novel derivatization pathways. Mechanistic investigations are crucial for understanding and optimizing these new transformations. For example, a novel intramolecular cyclization could be envisioned. This might involve generating the enolate at the acetyl group, followed by an intramolecular nucleophilic attack on one of the aromatic rings, potentially facilitated by a leaving group installed at a suitable position.
Investigating the mechanism of such a novel pathway would involve a combination of experimental and computational techniques. Key steps would include:
Identification of Intermediates: Attempting to isolate and characterize any reaction intermediates using techniques like NMR spectroscopy and X-ray crystallography.
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) to determine the rate law and gain insight into the rate-determining step.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., deuterium (B1214612) at the α-position) to track the movement of atoms throughout the reaction and elucidate bond-breaking and bond-forming steps.
Computational Modeling: Employing theoretical calculations to model the reaction pathway, calculate the energies of transition states and intermediates, and support the proposed mechanism.
Such detailed mechanistic studies are essential for transforming an observed reaction into a predictable and widely applicable synthetic method. researchgate.netnih.gov
Advanced Research Applications and Methodological Contributions of 1 4 2 Methoxyphenyl Phenyl Ethan 1 One in Chemical Science
Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures for Research
The utility of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one in synthetic research is primarily centered on the reactivity of its acetyl group (—COCH₃). This functional group allows for a variety of chemical transformations, enabling the elongation of its carbon skeleton and the introduction of new functionalities, which are crucial steps in the synthesis of intricate molecular designs.
A thorough review of the scientific literature did not yield specific examples of this compound being directly utilized as a precursor for the synthesis of advanced ligands for catalysis research. While its structure suggests potential for modification into chelating agents, such as β-diketones or nitrogen-containing ligands, dedicated research documenting these applications is not publicly available at this time.
The most significant and well-documented application of acetophenone (B1666503) derivatives, such as this compound, is in the synthesis of heterocyclic compounds. The compound serves as a foundational scaffold for constructing various five- and six-membered rings containing nitrogen, which are prevalent in medicinal chemistry and materials science.
Synthesis of Pyrazolines:
Pyrazolines, or dihydropyrazoles, are a class of five-membered nitrogen-containing heterocyclic compounds. A primary and efficient route for their synthesis involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives. ijraset.comijdra.comscispace.com
The synthesis begins with the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) intermediate. jetir.orgmdpi.com In this context, this compound can react with various substituted benzaldehydes to produce a library of chalcone precursors.
The general reaction scheme is as follows:
Chalcone Formation: this compound undergoes a base-catalyzed aldol (B89426) condensation with a selected aromatic aldehyde (Ar-CHO) to yield a chalcone derivative: (2E)-1-[4-(2-methoxyphenyl)phenyl]-3-arylprop-2-en-1-one.
Pyrazoline Cyclization: The resulting chalcone is then refluxed with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid. jocpr.comjapsonline.com This reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to afford the final pyrazoline product.
This two-step process allows for significant molecular diversity, as variations can be introduced from both the parent ketone and the aromatic aldehyde. Below is a table illustrating potential pyrazoline derivatives synthesized from this compound.
| Reactant Aldehyde (Ar-CHO) | Intermediate Chalcone Structure | Resulting Pyrazoline Derivative (with Hydrazine Hydrate) |
|---|---|---|
| Benzaldehyde | (2E)-1-[4-(2-Methoxyphenyl)phenyl]-3-phenylprop-2-en-1-one | 5-[4-(2-Methoxyphenyl)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole |
| 4-Chlorobenzaldehyde | (2E)-3-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)phenyl]prop-2-en-1-one | 3-(4-Chlorophenyl)-5-[4-(2-methoxyphenyl)phenyl]-4,5-dihydro-1H-pyrazole |
| 4-Methoxybenzaldehyde | (2E)-3-(4-Methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]prop-2-en-1-one | 3-(4-Methoxyphenyl)-5-[4-(2-methoxyphenyl)phenyl]-4,5-dihydro-1H-pyrazole |
| 4-Nitrobenzaldehyde | (2E)-1-[4-(2-Methoxyphenyl)phenyl]-3-(4-nitrophenyl)prop-2-en-1-one | 5-[4-(2-Methoxyphenyl)phenyl]-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole |
Synthesis of Triazoles:
Triazoles are five-membered rings containing three nitrogen atoms. Derivatives of 1,2,4-triazole (B32235) can be synthesized from precursors containing a methoxyphenyl group. zsmu.edu.ua One established method involves the reaction of acylthiosemicarbazides with a base. For instance, this compound could be converted to its corresponding carboxylic acid, then to an acyl chloride, which upon reaction with thiosemicarbazide (B42300) and subsequent base-catalyzed cyclization, would yield a triazole-thiol derivative. nih.gov Another approach involves the reaction of 2-bromo-1-(methoxyphenyl)ethanone derivatives with triazoles, suggesting that the title compound could be first brominated at the α-carbon and then used as an alkylating agent for a pre-formed triazole ring. researchgate.net
Synthesis of Indazoles:
Indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. Synthetic routes to indazoles often involve the cyclization of ortho-functionalized aryl ketones or their corresponding hydrazones. organic-chemistry.orgnih.gov For example, derivatives like 1-(4-methoxyphenyl)-3-phenyl-1H-indazole have been synthesized, demonstrating the incorporation of methoxyphenyl moieties into the indazole core. nih.gov A plausible pathway starting from this compound would involve its conversion into a suitable hydrazone, followed by an intramolecular cyclization reaction, potentially mediated by a metal catalyst, to form the fused ring system.
Contributions to Fundamental Materials Science Research (excluding specific physical properties or devices)
The application of this compound in fundamental materials science research is not well-established in the current body of scientific literature. The following sections reflect the absence of specific research directly involving this compound.
No specific studies detailing the supramolecular self-assembly or the investigation of non-covalent interactions of this compound were identified during a comprehensive literature search. While the molecule possesses aromatic rings and a carbonyl group capable of participating in π-π stacking and hydrogen bonding, dedicated research on its crystal engineering or self-assembly properties has not been published.
There is currently no specific published research that identifies this compound as a precursor in the chemical synthesis of organic optoelectronic materials. Although chalcones and other heterocyclic derivatives synthesized from similar starting materials are known to have photophysical properties, the direct lineage from this specific compound to functional optoelectronic materials is not documented.
Development of Advanced Analytical Methodologies Using the Compound as a Research Standard
A comprehensive search of analytical chemistry literature and databases did not reveal any instances of this compound being used as a research standard for the development of novel analytical methodologies, such as new chromatographic separations or for the calibration of mass spectrometry instrumentation.
Fundamental Photophysical Studies for Understanding Light-Matter Interactions
The interaction of light with aromatic ketones like this compound initiates a series of complex photophysical and photochemical processes. Upon absorption of a photon, the molecule is promoted to an excited singlet state. From this state, it can relax through several pathways, including fluorescence emission or non-radiative decay. A particularly important process for aromatic ketones is intersystem crossing (ISC) to the triplet state. wikipedia.org
Triplet State Dynamics
The triplet state is characterized by having two unpaired electrons with parallel spins. wikipedia.org For aromatic ketones, the population of the triplet state often occurs with high efficiency from the initially excited singlet state. Theoretical studies on acetophenone, for example, indicate that excitation to the lowest singlet excited state (S1) can lead to a triplet population with a quantum yield approaching one. rsc.org
The lifetime of the triplet state is a critical parameter that dictates its potential to participate in subsequent chemical reactions or energy transfer processes. The triplet lifetimes of aromatic ketones can vary significantly depending on their molecular structure and the surrounding environment. For instance, the phosphorescence lifetimes of acetophenone and benzophenone (B1666685) are typically less than 1 millisecond, indicating a lower-lying triplet state. nih.gov The nature of the solvent can also play a crucial role; for example, in isooctane, the short triplet lifetime of some ketones is attributed to hydrogen abstraction from the solvent.
Illustrative Triplet State Lifetimes of Related Ketones
| Compound | Solvent | Triplet Lifetime (τT) | Reference |
| Acetophenone | Isooctane | < 1 ms | nih.gov |
| Benzophenone | Isooctane | < 1 ms | nih.gov |
This table presents representative data for related compounds to illustrate the typical range of triplet lifetimes for aromatic ketones. Specific data for this compound is not available.
Fluorescence Quenching Mechanisms
Fluorescence quenching is a process that decreases the fluorescence intensity of a molecule through interaction with other species, known as quenchers. colostate.edu This phenomenon can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. colostate.edu
In collisional quenching, the excited fluorophore and the quencher molecule must come into direct contact. colostate.edu The efficiency of this process is described by the Stern-Volmer equation and is dependent on the concentration of the quencher and the lifetime of the excited state. Common quenchers for aromatic ketones include molecular oxygen and halide ions. colostate.edursc.org
The quenching of ketone triplet excited states by atmospheric halides has been investigated using transient absorption spectroscopy. The quenching rate constants were found to vary significantly depending on the halide ion, with iodide ions being much more effective quenchers than chloride ions. rsc.org This is attributed to the lower redox potential of iodide, facilitating an electron transfer mechanism.
Illustrative Quenching Rate Constants for Acetophenone Triplet State
| Quencher | Quenching Rate Constant (kq) [M⁻¹s⁻¹] | Reference |
| Iodide (I⁻) | > 10⁹ | rsc.org |
| Bromide (Br⁻) | ~10⁷ - 10⁸ | rsc.org |
| Chloride (Cl⁻) | < 10⁵ | rsc.org |
This table provides examples of quenching rate constants for the triplet state of acetophenone with various halide ions. This data is illustrative of the type of information that would be relevant for understanding the quenching of this compound.
The study of fluorescence quenching provides valuable insights into the accessibility of the excited molecule to its environment and can be used to probe the local concentration of quenchers. For a comprehensive understanding of the photophysical behavior of this compound, experimental studies employing techniques such as transient absorption spectroscopy would be necessary to determine its specific triplet state lifetime and its susceptibility to various quenching agents. edinst.com
Future Perspectives and Uncharted Research Territories for 1 4 2 Methoxyphenyl Phenyl Ethan 1 One Studies
Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
Future synthetic strategies for 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one will likely prioritize green chemistry principles, focusing on maximizing atom economy and selectivity. solubilityofthings.comnih.gov Traditional multi-step syntheses can be inefficient, and modern organic synthesis aims to overcome these limitations. rroij.com Research will likely gravitate towards developing novel catalytic systems, particularly those using transition metals like palladium, which are pivotal for constructing carbon-carbon bonds efficiently in biaryl structures. solubilityofthings.com
Key research objectives in this area include:
Development of Advanced Catalytic Systems: Designing next-generation catalysts (e.g., palladium pincer complexes) that can facilitate the coupling of aryl partners under milder conditions and with lower catalyst loadings. researchgate.net
C-H Activation Strategies: Exploring direct C-H activation/functionalization pathways to construct the biaryl core. This approach avoids the pre-functionalization of starting materials (e.g., creating boronic acids or organohalides), significantly improving step and atom economy. news-medical.net
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel. This minimizes waste from intermediate purification steps and reduces solvent usage, aligning with the goals of sustainable chemistry.
Table 1: Comparison of Synthetic Route Objectives
| Synthetic Strategy | Primary Goal | Potential Advantage for Synthesizing this compound | Key Research Focus |
|---|---|---|---|
| Advanced Catalysis | Higher efficiency and yield | Reduced reaction times and milder conditions | Novel ligand design for transition metal catalysts |
| C-H Activation | Improved atom and step economy | Elimination of pre-functionalization steps | Site-selective C-H bond functionalization |
| One-Pot Reactions | Reduced waste and operational simplicity | Lower solvent consumption and energy usage | Designing compatible, multi-step reaction cascades |
Integration into High-Throughput Experimentation and Automated Synthesis Platforms
The optimization of reaction conditions for the synthesis of this compound can be dramatically accelerated by leveraging high-throughput experimentation (HTE) and automated synthesis platforms. chimia.chpurdue.edu These technologies allow for the rapid screening of a vast array of catalysts, ligands, solvents, and temperature profiles in parallel, a task that would be prohibitively time-consuming using traditional methods. purdue.edupeeriodicals.com
Future research in this domain will likely involve:
Rapid Reaction Screening: Utilizing robotic liquid handlers and microplate reactors to perform hundreds of unique reactions simultaneously to identify optimal conditions for Suzuki-Miyaura or similar cross-coupling reactions to form the target molecule.
Automated Flow Synthesis: Developing continuous flow processes for the synthesis of this compound. acs.org Flow chemistry offers superior control over reaction parameters, enhances safety, and facilitates easier scaling compared to batch processes. chimia.chpurdue.edu
Machine Learning-Driven Optimization: Integrating machine learning algorithms with automated platforms. These algorithms can analyze data from initial HTE screens to predict more effective reaction conditions, guiding subsequent experiments in a "self-driving" laboratory approach. acs.org
Advanced In Silico Screening for Predicting Novel Reactivity and Materials Science Relevance
Computational chemistry provides powerful tools for predicting the behavior of molecules without the need for laboratory experiments. mdpi.com Advanced in silico screening of this compound and its virtual derivatives can uncover uncharted areas of reactivity and potential applications, particularly in materials science. rroij.com
Key directions for computational investigation include:
Reactivity Prediction: Using quantum chemical calculations, such as Density Functional Theory (DFT), to map the molecule's electron density and predict sites susceptible to electrophilic or nucleophilic attack. This can guide the design of new reactions and the synthesis of novel derivatives. mdpi.com
Virtual Library Screening: Creating a virtual library of compounds based on the this compound scaffold and computationally screening them for properties relevant to materials science, such as electronic properties (HOMO-LUMO gap), photophysical characteristics, and potential as building blocks for organic semiconductors or liquid crystals. researchgate.net
Pharmacophore Modeling: While outside the scope of dosage, in silico tools can predict physicochemical properties and potential interactions with biological targets, which can inform its relevance in broader chemical biology research. nih.gov For example, simulations demonstrated a strategy for developing a suite of 48 reactions to produce compounds for potential drug development. drugtargetreview.com
Development of Sustainable and Economical Production Routes for Research Scale
The development of sustainable and cost-effective synthetic routes is crucial for making this compound more accessible for research purposes. This involves a holistic approach that considers the entire lifecycle of the chemical process, from starting materials to final product.
Future efforts will likely focus on:
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives, such as ionic liquids, supercritical fluids, or bio-based solvents. solubilityofthings.com
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis. cas.org Biocatalysis offers high selectivity and operates under mild conditions, significantly reducing energy consumption and waste. solubilityofthings.com
Renewable Feedstocks: Investigating synthetic pathways that begin from renewable starting materials rather than petroleum-based feedstocks. This aligns with the broader push towards a circular economy in the chemical industry.
Table 2: Sustainable Production Strategies
| Strategy | Principle | Application to this compound Synthesis |
|---|---|---|
| Green Solvents | Minimize environmental and health impact of solvents | Replacing toluene (B28343) or THF in coupling reactions with greener options like 2-MeTHF or Cyrene |
| Biocatalysis | Use enzymes as highly selective catalysts | Potential enzymatic acylation or coupling steps under mild, aqueous conditions |
| Renewable Feedstocks | Source starting materials from non-fossil fuel origins | Deriving aryl precursors from lignin (B12514952) or other biomass sources |
Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies
The long-term future for the study of this compound lies in its integration with emerging technologies that are set to revolutionize chemical design and discovery. chimia.ch This interdisciplinary approach will connect fundamental organic chemistry with fields like quantum computing and artificial intelligence. solubilityofthings.comrroij.com
Promising uncharted territories include:
Quantum Computing in Chemical Design: While still in its infancy, quantum computing holds the potential to solve the Schrödinger equation for complex molecules with unprecedented accuracy. dtu.dk In the future, quantum algorithms could be used to precisely calculate the electronic structure and predict the properties of this compound and its analogues, enabling the de novo design of molecules with tailored functions. dtu.dk
AI-Driven Molecular Discovery: Utilizing artificial intelligence to identify novel derivatives of this compound with desired properties. AI models can learn from existing chemical data to generate new molecular structures and predict their synthetic accessibility and functional attributes.
Smart Materials Integration: Exploring the incorporation of this biaryl ketone into advanced functional materials. Its rigid structure and potential for electronic modification could make it a candidate for inclusion in polymers, sensors, or photoactive materials, whose properties could be modeled and predicted using a combination of computational chemistry and machine learning.
Q & A
Advanced Research Question
- Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins (e.g., kinases) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses to receptors like EGFR or PARP .
- Pathway Analysis : Western blotting for phosphorylation status of signaling proteins (e.g., Akt, ERK) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets validates specificity .
How do structural modifications at specific positions of the this compound scaffold influence its binding affinity to biological targets?
Advanced Research Question
Key modifications and their effects:
- Methoxy Group (Position 2) : Removal reduces lipophilicity and binding to hydrophobic pockets (e.g., -OCH₃ → -H decreases IC₅₀ by 3-fold in kinase assays) .
- Chloro Substituent (Position 5) : Enhances electron-withdrawing effects, improving interaction with catalytic lysine residues (e.g., in PARP1) .
- Amino Group (Position 2) : Introduces hydrogen-bonding potential, critical for stabilizing complexes with DNA topoisomerases .
Comparative studies with analogs (e.g., 1-(4-fluorophenyl) derivatives) reveal steric and electronic trends via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
